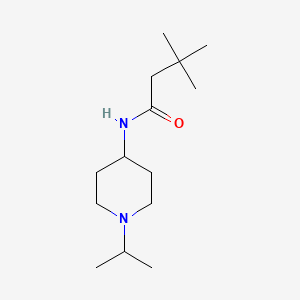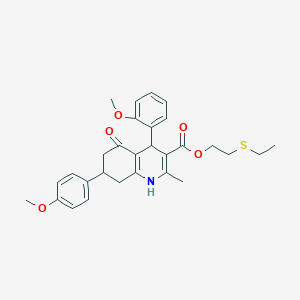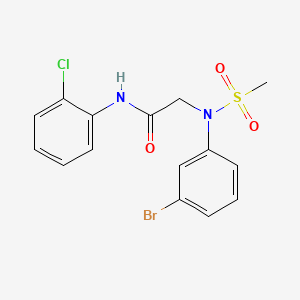![molecular formula C19H18N2 B5083127 (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5083127.png)
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine, also known as MPMP, is a chemical compound that belongs to the class of phenylalkylamines. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain and plays a crucial role in modulating the activity of dopaminergic and serotonergic systems. MPMP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of dopaminergic and serotonergic systems, which are involved in various physiological and pathological processes, including mood regulation, addiction, and schizophrenia. This compound has also been shown to enhance cognitive function, improve memory consolidation, and reduce anxiety-like behavior in animal models. Furthermore, this compound has been proposed as a potential therapeutic agent for the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
作用機序
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine exerts its effects by selectively activating TAAR1, a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. TAAR1 activation leads to the modulation of dopaminergic and serotonergic systems, which are involved in various physiological and pathological processes, including mood regulation, addiction, and schizophrenia. This compound has been shown to increase dopamine and serotonin release in various brain regions, which may underlie its cognitive-enhancing and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in animal models. It has been shown to enhance cognitive function, improve memory consolidation, and reduce anxiety-like behavior. Furthermore, this compound has been shown to increase dopamine and serotonin release in various brain regions, which may underlie its cognitive-enhancing and anxiolytic effects. However, the long-term effects of this compound on brain function and behavior are not well understood and require further investigation.
実験室実験の利点と制限
(4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine has several advantages for lab experiments. It is a potent and selective agonist for TAAR1, which allows for the specific modulation of dopaminergic and serotonergic systems. Furthermore, this compound has been shown to have a low toxicity profile, which makes it suitable for in vivo studies. However, this compound has several limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to administer and control its effects. Furthermore, the long-term effects of this compound on brain function and behavior are not well understood, which limits its potential applications in scientific research.
将来の方向性
There are several future directions for research on (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine. First, further studies are needed to elucidate the long-term effects of this compound on brain function and behavior. Second, the potential therapeutic applications of this compound for the treatment of neuropsychiatric disorders, such as depression, anxiety, and ADHD, need to be explored further. Third, the development of more stable and selective TAAR1 agonists may overcome the limitations of this compound and provide new insights into the modulation of dopaminergic and serotonergic systems. Fourth, the potential interactions between this compound and other neuropsychiatric drugs need to be investigated further to avoid potential adverse effects. Finally, the development of new animal models that mimic human neuropsychiatric disorders may provide new insights into the therapeutic potential of this compound.
合成法
The synthesis of (4-methylphenyl)[phenyl(4-pyridinyl)methyl]amine involves a multi-step process that starts with the reaction between 4-methylbenzaldehyde and 4-pyridinecarboxaldehyde to form (4-methylphenyl)(4-pyridinyl)methanol. This intermediate is then treated with phenylmagnesium bromide to yield (4-methylphenyl)[phenyl(4-pyridinyl)methyl]carbinol, which is subsequently converted to the final product, this compound, through a reduction reaction using sodium borohydride.
特性
IUPAC Name |
4-methyl-N-[phenyl(pyridin-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-15-7-9-18(10-8-15)21-19(16-5-3-2-4-6-16)17-11-13-20-14-12-17/h2-14,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTDMFYRQQOOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5083063.png)
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)


![N-(1-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5083101.png)
![butyl [5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5083105.png)
![1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)

![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5083150.png)
